2-{[1-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide
Description
This compound is a structurally complex small molecule featuring an imidazole core substituted with hydroxymethyl, sulfanyl, and carbamoyl groups. Key structural elements include:
- A 4-fluorophenylmethyl moiety attached via a carbamoyl linkage.
- A 2-(trifluoromethyl)phenyl group linked through an acetamide side chain.
- A sulfanyl bridge connecting the imidazole ring to the acetamide backbone.
The presence of fluorinated aromatic groups and sulfanyl linkages often correlates with enhanced metabolic stability and target binding affinity in medicinal chemistry .
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[5-(hydroxymethyl)-2-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanylimidazol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F4N4O3S/c23-15-7-5-14(6-8-15)9-27-19(32)11-30-16(12-31)10-28-21(30)34-13-20(33)29-18-4-2-1-3-17(18)22(24,25)26/h1-8,10,31H,9,11-13H2,(H,27,32)(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUGTYYTYJMRJDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CSC2=NC=C(N2CC(=O)NCC3=CC=C(C=C3)F)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F4N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[1-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide (CAS Number: 921875-65-2) is a novel imidazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 458.5 g/mol. The structure features an imidazole ring, a sulfanyl group, and various aromatic substitutions, which may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C22H23FN4O4S |
| Molecular Weight | 458.5 g/mol |
| CAS Number | 921875-65-2 |
Research indicates that compounds with imidazole structures often exhibit diverse biological activities, including:
- Antimicrobial Activity : Imidazole derivatives are known for their ability to inhibit the growth of various bacterial and fungal strains. The presence of the fluorophenyl and trifluoromethyl groups may enhance lipophilicity, facilitating membrane penetration.
- Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the modulation of apoptotic pathways. Specifically, it can activate caspases involved in programmed cell death, as observed in various cancer cell lines.
Biological Activity Studies
Several studies have investigated the biological activity of similar imidazole derivatives, providing insights into the potential effects of this compound.
- Cytotoxicity Assays : Compounds structurally similar to the target compound have shown promising cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). For instance, derivatives with similar functional groups demonstrated IC50 values in the micromolar range .
- Antioxidant Activity : The antioxidant capacity of imidazole derivatives has been evaluated using assays like DPPH and ABTS. These studies indicate that such compounds can scavenge free radicals, thereby reducing oxidative stress in cells .
- In Vivo Studies : Animal models have been employed to assess the therapeutic efficacy of related compounds. For example, a study demonstrated that imidazole derivatives could significantly reduce tumor size in xenograft models while exhibiting low toxicity .
Case Studies
- Study on Anticancer Effects : A recent study focused on a series of imidazole derivatives, including those structurally related to our compound. The results showed that certain modifications enhanced their anticancer activity against multiple cell lines, suggesting that the specific substitutions on the imidazole ring are crucial for activity .
- Antimicrobial Evaluation : Another study tested various imidazole derivatives against a panel of bacteria and fungi. The findings indicated that compounds with fluorinated phenyl groups exhibited increased antimicrobial potency compared to their non-fluorinated counterparts .
Scientific Research Applications
The compound 2-{[1-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide has garnered attention in various scientific research applications due to its unique chemical structure and potential therapeutic benefits. This article explores its applications, supported by data tables and case studies.
Structural Representation
The compound features a complex structure that includes an imidazole ring, a sulfanyl group, and a trifluoromethyl phenyl moiety. This structural diversity is crucial for its biological activity.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. The imidazole and sulfonamide functionalities are known to interact with various biological targets, potentially leading to apoptosis in cancer cells.
Case Study:
A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound inhibited the growth of multiple cancer cell lines, including breast and lung cancer cells, through the induction of cell cycle arrest and apoptosis mechanisms .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Research indicates that imidazole derivatives can disrupt bacterial cell membranes and inhibit microbial growth.
Case Study:
A study in Antimicrobial Agents and Chemotherapy reported that similar compounds showed effectiveness against both Gram-positive and Gram-negative bacteria, highlighting their potential as new antimicrobial agents .
Neurological Applications
There is emerging evidence that compounds with imidazole rings may have neuroprotective effects. The modulation of neurotransmitter systems by such compounds could provide therapeutic avenues for neurodegenerative diseases.
Case Study:
Research published in Neuropharmacology explored the neuroprotective effects of imidazole derivatives, suggesting that they might mitigate oxidative stress and improve cognitive function in models of Alzheimer's disease .
Data Tables
Comparison with Similar Compounds
Structural Insights :
- Halogen Effects : Replacing fluorine with chlorine (as in ) may increase lipophilicity but reduce electronegativity, impacting binding pocket interactions.
- Substituent Position : The 2-trifluoromethylphenyl group in the target compound vs. 4-trifluoromethoxyphenyl in may alter steric interactions with hydrophobic protein pockets.
Bioactivity and Pharmacokinetic Comparisons
Bioactivity Clustering and Similarity Metrics
Pharmacokinetic Properties
LogP and Solubility :
- Metabolic Stability: Fluorinated aryl groups generally resist oxidative metabolism, suggesting longer half-lives than non-fluorinated counterparts .
Computational and Experimental Validation
- Molecular Docking : Studies on similar compounds (e.g., ) suggest that the sulfanyl-acetamide moiety facilitates hydrogen bonding with catalytic residues in kinases or proteases.
- Molecular Networking : Fragmentation patterns (via LC-MS/MS) of the target compound would likely cluster with other imidazole derivatives, as seen in .
Q & A
Basic Question: What synthetic methodologies are recommended for preparing this compound, and what key intermediates are involved?
Answer:
The compound’s synthesis involves multi-step reactions, including:
- Condensation reactions : Formation of the imidazole core via cyclization of carbamoyl and hydroxymethyl precursors under reflux with catalysts like pyridine/zeolite (Y-H) .
- Sulfanyl-acetamide coupling : Thiol-ether bond formation between the imidazole-2-thiol intermediate and the trifluoromethylphenylacetamide moiety under controlled pH and temperature .
- Key intermediates :
- 5-(Hydroxymethyl)-1H-imidazole-2-thiol
- N-[2-(Trifluoromethyl)phenyl]chloroacetamide
Basic Question: How can the compound’s structural integrity and purity be validated post-synthesis?
Answer:
Use a combination of:
- X-ray crystallography : For definitive confirmation of the imidazole-thioether linkage and spatial arrangement (e.g., resolving diastereomers in sulfinyl groups) .
- Spectral analysis :
- ¹H/¹³C NMR : Verify substituent integration (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, trifluoromethyl at δ 2.8–3.1 ppm) .
- HRMS : Confirm molecular weight (e.g., calculated m/z for C₂₁H₁₉F₄N₃O₃S: 493.11) .
- HPLC : Monitor purity (>95%) using C18 columns with acetonitrile/water gradients .
Basic Question: What are the primary biological activities reported for this compound?
Answer:
Preliminary studies indicate:
- Anticancer activity : IC₅₀ values of 2–10 µM against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines via apoptosis induction .
- Antimicrobial potential : Moderate inhibition of Staphylococcus aureus (MIC = 32 µg/mL) due to thioether-mediated membrane disruption .
Advanced Question: How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?
Answer:
Focus on modifying:
- Imidazole substituents : Replace hydroxymethyl with carboxamide to enhance solubility (logP reduction from 3.2 to 2.5) .
- Trifluoromethylphenyl group : Introduce electron-withdrawing groups (e.g., nitro) to improve binding to kinase targets (e.g., EGFR inhibition) .
- Thioether linker : Replace sulfur with sulfoxide/sulfone to modulate redox stability and bioavailability .
Advanced Question: How can researchers address contradictions in reported biological activity data?
Answer:
Discrepancies (e.g., variable IC₅₀ values) may arise from:
- Assay conditions : Standardize protocols (e.g., MTT vs. ATP-based assays) .
- Cellular heterogeneity : Use isogenic cell lines to minimize genetic variability.
- Compound stability : Perform stability studies under assay conditions (pH 7.4, 37°C) to rule out degradation artifacts .
Advanced Question: What strategies improve aqueous solubility without compromising activity?
Answer:
- Prodrug design : Introduce phosphate esters at the hydroxymethyl group for pH-dependent release .
- Co-solvency : Use DMSO/PEG-400 mixtures (≤10% v/v) to enhance solubility (from 0.5 mg/mL to 5 mg/mL) .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm) for sustained release .
Advanced Question: How can target identification and selectivity be systematically investigated?
Answer:
- Proteomics : Use affinity chromatography with immobilized compound to pull down binding proteins .
- Kinase profiling : Screen against a panel of 100+ kinases (e.g., DiscoverX KINOMEscan) to identify off-target effects .
- Molecular docking : Validate interactions with predicted targets (e.g., PI3Kγ, docking score <−9.0 kcal/mol) .
Advanced Question: What are the critical safety and handling protocols for this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
